molecular formula C20H19N5O2 B3843441 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843441
M. Wt: 361.4 g/mol
InChI Key: KYCUREKGOXBBTO-HZHRSRAPSA-N
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Description

1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as H2L, is a ligand that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry and drug discovery. H2L is a bidentate ligand that can coordinate with metal ions to form metal complexes. The synthesis of H2L and its metal complexes has been extensively studied, and its mechanism of action and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes is not fully understood. However, it is believed that metal complexes of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone induce cell death in cancer cells through various mechanisms, including DNA damage, apoptosis, and cell cycle arrest. Metal complexes of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone have also been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes have been shown to exhibit various biochemical and physiological effects. Metal complexes of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone have been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has also been shown to inhibit bacterial growth by disrupting bacterial cell membranes. Additionally, 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to exhibit fluorescence properties, making it a potential fluorescence sensor for metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes in lab experiments is their potential as anticancer and antibacterial agents. Additionally, 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to exhibit fluorescence properties, making it a potential fluorescence sensor for metal ions. However, one of the limitations of using 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes in lab experiments is their potential toxicity. Further studies are needed to investigate the toxicity of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes.

Future Directions

There are several future directions for the study of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes. One potential direction is the investigation of the mechanism of action of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes in cancer cells and bacteria. Additionally, further studies are needed to investigate the toxicity of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes. Furthermore, 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes can be studied for their potential as fluorescence sensors for metal ions. Finally, the synthesis of new metal complexes of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone can be explored for their potential applications in medicinal chemistry and drug discovery.
Conclusion
In conclusion, 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone is a ligand that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry and drug discovery. The synthesis of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes has been extensively studied, and its mechanism of action and physiological effects have been investigated. 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes have shown promising anticancer and antibacterial activity, and 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has also been shown to exhibit fluorescence properties, making it a potential fluorescence sensor for metal ions. Further studies are needed to investigate the toxicity of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes and to explore their potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes have been studied for their potential applications in medicinal chemistry and drug discovery. Metal complexes of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone have shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has also been investigated for its potential as an antibacterial and antifungal agent. Additionally, 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone has been studied for its potential as a fluorescence sensor for metal ions.

properties

IUPAC Name

5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-13-14(2)21-20(16-8-5-4-6-9-16)22-19(13)24-23-15(3)17-10-7-11-18(12-17)25(26)27/h4-12H,1-3H3,(H,21,22,24)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCUREKGOXBBTO-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone

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